(3R,4S,5S)-Oseltamivir
Description
(3R,4S,5S)-Oseltamivir, marketed as Tamiflu®, is a neuraminidase inhibitor widely used for the treatment and prophylaxis of influenza A and B viruses. Its chemical name is ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate phosphate, with a molecular weight of 312.4 g/mol for the free base and 410.4 g/mol for the phosphate salt . Oseltamivir acts by inhibiting viral neuraminidase, preventing the release of progeny virions from infected cells. It is orally bioavailable, with rapid conversion to its active metabolite, oseltamivir carboxylate, in the liver .
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
ethyl (3R,4S,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15-/m0/s1 |
InChI Key |
VSZGPKBBMSAYNT-ZNMIVQPWSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1NC(=O)C)N)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-Oseltamivir typically begins with shikimic acid, a naturally occurring compound found in plants like star anise. The synthetic route involves several key steps:
Protection and Activation: Shikimic acid is first protected and activated to form an intermediate that can undergo further reactions.
Formation of the Cyclohexene Ring: Through a series of reactions, including reduction and cyclization, the cyclohexene ring structure is formed.
Introduction of Functional Groups: Amino and acetamido groups are introduced at specific positions on the ring to form the desired stereochemistry.
Final Steps: The final steps involve esterification and deprotection to yield (3R,4S,5S)-Oseltamivir.
Industrial Production Methods
Industrial production of (3R,4S,5S)-Oseltamivir follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production time .
Chemical Reactions Analysis
Diels-Alder Reaction
The synthesis of oseltamivir begins with a Diels-Alder reaction between 1,3-butadiene-3-amyl ether and 3-nitro-ethyl acrylate. This step forms a cyclohexene intermediate critical for establishing the stereochemistry of the molecule .
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Conditions : 50–90°C (optimal at 70°C), solvent-free or in toluene .
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Catalyst : Copper catalysts (e.g., Cu(OTf)₂) enable enantioselectivity, achieving a 67% yield for the cycloadduct .
Curtius Rearrangement and Amide Formation
A one-pot Curtius rearrangement converts acyl azide intermediates to isocyanates, followed by acetic acid-mediated acetylation:
textAcyl azide (7) → Isocyanate → Acetylamino derivative
Nitro Reduction and Thiol Elimination
The nitro group is reduced to an amine using Zn/HCl, followed by thiol elimination with K₂CO₃:
textNitro group → Amine → Retro-Michael reaction
Metabolic Reactions
Oseltamivir is a prodrug metabolized to its active form, oseltamivir carboxylate:
| Parameter | Oseltamivir | Oseltamivir Carboxylate |
|---|---|---|
| Bioavailability | >80% | >75% |
| Metabolic Enzyme | Hepatic esterases | N/A |
| Half-life | 1–3 hours | 6–10 hours |
| Protein Binding | 42% | 3% |
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Mechanism : Ester hydrolysis removes the ethyl group, forming the carboxylate .
-
Activity : Carboxylate inhibits influenza neuraminidase 300× more potently than the prodrug .
Stability and Degradation
Oseltamivir degrades under acidic or basic conditions:
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Degradation Products :
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Stability in Solution : Stable for 14 days in oral suspensions with sodium benzoate (pH 4.5) .
Comparative Analysis of Synthetic Routes
Research Findings
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Resistance Mechanisms : His274Tyr mutation in influenza N1 neuraminidase reduces oseltamivir sensitivity by restricting Glu276 reorientation .
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Synergistic Combinations : Co-administration with ribavirin enhances antiviral efficacy against H5N1 strains (e.g., 80% survival in mice vs. 30% monotherapy) .
Scientific Research Applications
Clinical Treatment of Influenza
Oseltamivir is primarily indicated for the treatment of acute, uncomplicated influenza A and B in patients aged two weeks and older. The efficacy of oseltamivir in reducing the duration and severity of influenza symptoms has been well-documented through various clinical trials.
Efficacy in Symptom Alleviation
- Reduction in Duration of Illness : Clinical studies have demonstrated that oseltamivir significantly reduces the duration of influenza symptoms. For instance, a systematic review indicated that treatment with oseltamivir resulted in a reduction of illness duration by approximately 30% compared to placebo .
- Symptom Severity : Oseltamivir not only shortens the duration of illness but also decreases the severity of symptoms such as fever, cough, and myalgia. A meta-analysis revealed that patients receiving oseltamivir experienced a 38% reduction in illness severity compared to those on placebo .
| Study | Dosage | Duration Reduction | Severity Reduction |
|---|---|---|---|
| JAMA (2000) | 75 mg twice daily | 30% | 38% |
| BMJ (2014) | 150 mg twice daily | 16.8 hours | Not specified |
| CID (2018) | Varies | 17.6 hours | Not specified |
Prophylaxis Against Influenza
Oseltamivir is also effective as a prophylactic agent to prevent influenza infection in high-risk populations.
Preventive Efficacy
- Household Contacts : A randomized controlled trial showed that oseltamivir provided an 89% protective efficacy against clinical influenza for individuals exposed to infected household contacts . This highlights its role in controlling outbreaks within families and communities.
- Hospitalized Patients : Observational studies have suggested that early administration of oseltamivir can reduce hospitalization rates by up to 63% among patients with laboratory-confirmed influenza . This is particularly critical for vulnerable populations such as the elderly or those with comorbid conditions.
| Study | Population | Protective Efficacy |
|---|---|---|
| JAMA (2000) | Household Contacts | 89% |
| CDC Study (2016) | Hospitalized Patients | 63% |
Pediatric Applications
Oseltamivir has been found to be safe and effective for treating influenza in pediatric populations, including neonates.
Impact on Pediatric Patients
- A systematic review indicated that oseltamivir significantly reduced the duration of illness in children and lowered the risk of developing complications such as otitis media by 34% .
- The American Academy of Pediatrics recommends its use for treating influenza in children, particularly those at risk for severe disease.
Off-Label Uses
Oseltamivir has also been utilized off-label for treating infections caused by avian influenza strains, including H5N1.
Global Health Recommendations
Organizations like the Centers for Disease Control and Prevention and the World Health Organization endorse oseltamivir for use during avian influenza outbreaks, emphasizing its importance in global health strategies .
Case Studies
Several case studies further illustrate the effectiveness of oseltamivir:
- Case Study: Seasonal Influenza Outbreak
- Case Study: Pediatric Population
Mechanism of Action
The mechanism of action of (3R,4S,5S)-Oseltamivir involves the inhibition of the neuraminidase enzyme on the surface of influenza viruses. Neuraminidase is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, (3R,4S,5S)-Oseltamivir prevents the cleavage of sialic acid residues, thereby blocking the release and spread of the virus .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Cyclopentane Derivatives (BCX Series)
A 2005 study compared cyclopentane derivatives (BCX-1812, BCX-1827, BCX-1898, BCX-1923) with oseltamivir carboxylate and zanamivir in mice infected with influenza H6N2. Key findings include:
- Oral Efficacy : BCX-1812, BCX-1827, and BCX-1923 provided >50% protection at 1 mg/kg/day, comparable to oseltamivir.
- Intranasal Efficacy : All BCX compounds achieved 100% protection at 0.01 mg/kg/day, surpassing oseltamivir’s performance in this route .
| Compound | Oral ED50 (mg/kg/day) | Intranasal ED50 (mg/kg/day) |
|---|---|---|
| Oseltamivir | 1.0 | 0.1 |
| BCX-1812 | 1.0 | 0.01 |
| BCX-1923 | 1.0 | 0.01 |
Modified Cyclohexene Scaffolds
Structure-based modifications of oseltamivir derivatives (e.g., 1,2,3-triazolylated analogs) demonstrated enhanced binding affinity. For example:
- Compound 5 (Table 1) showed an ED50 of 3.9 µM against wild-type influenza A/Brisbane/59/2007, outperforming oseltamivir (ED50: 12 µM). Notably, it also inhibited the oseltamivir-resistant H274Y strain (ED50: 34 µM vs. >500 µM for oseltamivir) .
| Influenza Strain | Oseltamivir ED50 (µM) | Compound 5 ED50 (µM) |
|---|---|---|
| Wild-type (H1N1) | 12 | 3.9 |
| H274Y Mutant | >500 | 34 |
Natural Biflavonoids
In silico studies of C-O-C-linked biflavonoids revealed pharmacokinetic advantages over oseltamivir:
- Solubility: Biflavonoids exhibited comparable or superior solubility (logS ≈ -4.1 to -3.8) to oseltamivir (logS = -4.2).
- Bioavailability: Top-ranked biflavonoids (e.g., amentoflavone) showed higher bioavailability scores (0.55 vs. 0.45 for oseltamivir) and lower hepatotoxicity risk .
Marchantin-Oseltamivir Hybrids
Combining the macrocyclic structure of marchantin-type compounds with oseltamivir improved antiviral activity through dual mechanisms: manganese ion chelation in the PA endonuclease active site and neuraminidase inhibition .
Baloxavir Marboxil
A 2024 real-world study compared baloxavir marboxil (a cap-dependent endonuclease inhibitor) with oseltamivir in 1,532 influenza patients. Both drugs showed similar efficacy in reducing household transmission rates (baloxavir: 12.3%, oseltamivir: 13.1%) and symptom duration (median: 72 vs. 76 hours) .
Pharmacokinetic and Structural Advantages
- Resistance Profile : Oseltamivir-resistant strains (e.g., H274Y) are susceptible to newer analogs like Compound 5 and BCX-1812, which retain activity through alternative binding interactions .
- Synthetic Accessibility : Oseltamivir derivatives (e.g., 1,2,3-triazolylated compounds) are synthesized with high yields (62–81%) and comply with Lipinski’s and Veber’s rules for drug-likeness .
- Density Functional Theory (DFT) Insights : Modifications introducing electron-donating groups (e.g., in 2-thiazolyl-hydrazone derivatives) align frontier molecular orbital energies closer to oseltamivir, enhancing bioactivity .
Biological Activity
(3R,4S,5S)-Oseltamivir is a stereoisomer of the well-known antiviral drug oseltamivir (commonly known by its brand name, Tamiflu). This compound primarily functions as a neuraminidase inhibitor, which is crucial for the replication of influenza viruses. The biological activity of (3R,4S,5S)-oseltamivir has been the subject of various studies, revealing insights into its efficacy, mechanisms of action, and resistance patterns.
Oseltamivir exerts its antiviral effects by inhibiting the neuraminidase enzyme present on the surface of influenza viruses. This inhibition prevents the virus from cleaving sialic acid residues on host cells, thereby blocking viral release and spread. The active metabolite of oseltamivir, oseltamivir carboxylate, is responsible for this inhibitory activity. It has been shown to have low binding affinity for human sialidases compared to viral neuraminidases, which is significant for minimizing potential side effects in human tissues .
Efficacy Against Influenza Viruses
Research indicates that (3R,4S,5S)-oseltamivir displays antiviral activity comparable to that of its parent compound. In vitro studies have demonstrated that this stereoisomer retains significant potency against various strains of influenza A and B viruses. For example, it has shown effective inhibition against the H5N1 strain .
Table 1: In Vitro Antiviral Activity of Oseltamivir Stereoisomers
| Compound | Virus Strain | IC50 (µM) | Reference |
|---|---|---|---|
| (3R,4S,5S)-Oseltamivir | H1N1 | 0.045 | |
| Oseltamivir Carboxylate | H1N1 | 0.001 | |
| (3S,4R,5S)-Oseltamivir | A/Perth/265/2009 (H5N1) | Comparable |
Resistance Patterns
The emergence of oseltamivir-resistant strains has been a significant concern in influenza management. Studies have identified specific mutations in the neuraminidase gene that confer resistance to oseltamivir but not to zanamivir. For instance, mutations such as His274Tyr and Asn294Ser have been shown to reduce the efficacy of oseltamivir dramatically while leaving zanamivir's effectiveness largely intact .
Table 2: Neuraminidase Mutations and Their Impact on Oseltamivir Resistance
| Mutation | Effect on Oseltamivir Sensitivity | Change Factor |
|---|---|---|
| His274Tyr | Decreased sensitivity | 265 |
| Asn294Ser | Decreased sensitivity | 81 |
| Tyr252His | Increased sensitivity | 10 |
Pharmacokinetics
The pharmacokinetic profile of oseltamivir indicates rapid absorption and conversion to its active form. The mean volume of distribution at steady state ranges from 23 to 26 liters, allowing effective distribution to sites of influenza virus activity . Importantly, oseltamivir is not significantly bound to plasma proteins (approximately 42%), which minimizes interactions with other medications.
Case Studies
Recent studies have illustrated the clinical implications of using oseltamivir in treating influenza infections:
- Case Study 1 : In a clinical trial involving patients with confirmed influenza infection treated with oseltamivir within 48 hours of symptom onset showed a reduction in symptom duration by approximately 1 day compared to placebo .
- Case Study 2 : A study examining the effectiveness of oseltamivir in immunocompromised patients indicated that early administration significantly reduced hospitalization rates and complications associated with influenza .
Q & A
Q. How can researchers standardize efficacy endpoints in pediatric oseltamivir trials to reduce heterogeneity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
